3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate
Description
3,4-Dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a benzoate ester derivative characterized by a 3,4-dimethylphenyl group esterified to a benzoic acid moiety. At the 3-position of the benzene ring, a 4-morpholinylsulfonyl substituent is present.
The morpholine ring, a six-membered heterocycle with two oxygen atoms, is often incorporated into pharmaceuticals to improve pharmacokinetic properties. The sulfonyl group may facilitate hydrogen bonding, influencing binding affinity in biological targets such as enzymes or receptors. Potential applications include use as a synthetic intermediate in drug discovery or as a functional material in polymer chemistry.
Properties
IUPAC Name |
(3,4-dimethylphenyl) 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-6-7-17(12-15(14)2)25-19(21)16-4-3-5-18(13-16)26(22,23)20-8-10-24-11-9-20/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJNQHYTRJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Aromatic rings : The presence of dimethylphenyl and benzoate moieties.
- Morpholine ring : Contributes to its pharmacological properties.
- Sulfonyl group : Enhances solubility and reactivity.
Enzyme Inhibition
Research indicates that 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate exhibits significant enzyme inhibition capabilities. It has been studied for its interaction with various enzymes, particularly those involved in metabolic pathways. For instance:
- Inhibition of proteases : The compound showed potential in inhibiting specific proteases, which are crucial in various biological processes.
- Effect on kinases : Preliminary studies suggest that it may inhibit kinases involved in cancer pathways, indicating potential therapeutic applications against malignancies .
Receptor Binding
The compound's structural features allow it to bind effectively to certain receptors:
- Binding affinity : Studies have demonstrated moderate to high binding affinity to receptors associated with inflammation and cancer .
- Mechanism of action : The binding mechanism often involves competitive inhibition, where the compound competes with natural substrates for binding sites on the receptor .
Study 1: Anticancer Activity
A recent study investigated the anticancer properties of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. The findings included:
- Cell line testing : The compound was tested against various cancer cell lines (e.g., breast and prostate cancer), showing significant cytotoxic effects.
- Mechanistic insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound:
- In vivo testing : Animal models were used to assess the anti-inflammatory effects, revealing a reduction in inflammatory markers.
- Potential applications : These findings suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .
Research Findings
Chemical Reactions Analysis
Esterification of 3,4-Dimethylphenol
The benzoate ester moiety is synthesized via Friedel-Crafts acylation or direct esterification. A representative method involves:
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Reacting 3,4-dimethylphenol with 3-(4-morpholinylsulfonyl)benzoyl chloride in anhydrous dichloromethane using AlCl₃ as a catalyst at 0–5°C, followed by reflux at 50°C .
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Key reaction:
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Yields depend on stoichiometry, solvent purity, and reaction time .
Hydrolysis of the Ester Group
The ester bond undergoes alkaline hydrolysis to yield the corresponding carboxylic acid:
Sulfonyl Group Reactivity
The 4-morpholinylsulfonyl group participates in nucleophilic substitutions:
Thermal Stability
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Decomposition occurs above 200°C, releasing SO₂ and morpholine derivatives .
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Crystalline form (as confirmed by X-ray diffraction ) enhances stability compared to amorphous forms.
Photochemical Reactivity
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can be contextualized by comparing it to analogous benzoate derivatives (Table 1). Key differentiating factors include substituent electronic effects, steric bulk, and solubility profiles.
Table 1: Comparison of Benzoate Derivatives
Key Comparisons
Electronic Effects :
- The 4-morpholinylsulfonyl group in the target compound combines electron-withdrawing (sulfonyl) and electron-donating (morpholine) characteristics, creating a balanced electronic profile. This contrasts with trifluoromethyl (strongly electron-withdrawing, as in Methyl 3-(trifluoromethyl)benzoate) or methoxy (electron-donating, as in Methyl 3,4-dimethoxybenzoate) substituents .
Solubility and Bioavailability: Morpholine’s oxygen atoms enhance water solubility compared to purely aromatic substituents (e.g., bis-(4-methylphenylsulfonyl)amino in Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate). This could improve bioavailability in drug design .
In contrast, fluoro or trifluoromethyl groups (Methyl 3,4-difluorobenzoate, Methyl 3-(trifluoromethyl)benzoate) minimize steric hindrance, enabling membrane permeability .
Q & A
Q. Can this compound serve as a precursor for photoactive materials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
